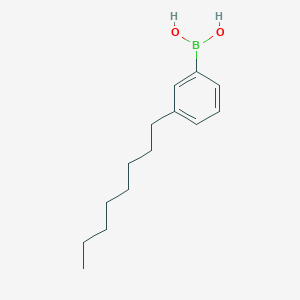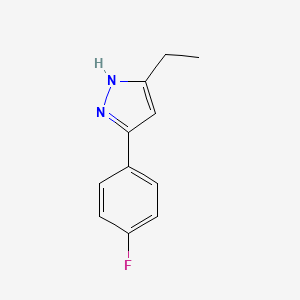
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group significantly influences the compound’s electronic properties, solubility, and lipophilicity, making it a subject of interest in fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with isopropylamine in the presence of a Pd(dba)2/BINAP catalytic system . This reaction proceeds under mild conditions and provides good to high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine may involve large-scale batch or continuous flow processes. The use of microwave reactors and sealed ampoules can enhance reaction rates and yields, although these methods may require careful optimization to avoid overreaction and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted amines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions. This results in the modulation of specific biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares the trifluoromethyl group but has a chlorine atom instead of an isopropyl group, leading to different reactivity and applications.
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with the amino group at a different position, affecting its chemical behavior and uses.
5-Amino-3-(trifluoromethyl)pyridin-2-ol: Contains a hydroxyl group, which introduces additional hydrogen bonding capabilities.
Uniqueness
5-Isopropyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the isopropyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific binding affinities and reactivities .
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
5-propan-2-yl-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H11F3N2/c1-5(2)6-3-7(9(10,11)12)8(13)14-4-6/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
CEARPYCQWAQHMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)

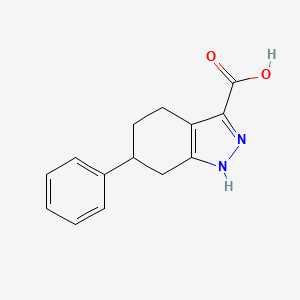
![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
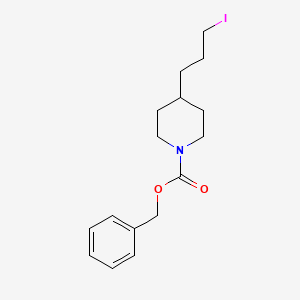

![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)

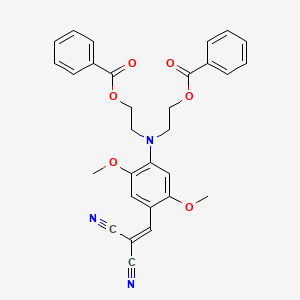
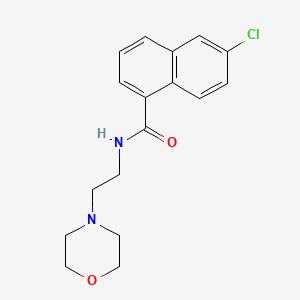
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
